![molecular formula C16H19ClN2O3 B6120749 2-[Benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride](/img/structure/B6120749.png)
2-[Benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride
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Overview
Description
2-[Benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of a benzyl group, a methyl group, and a nitrophenyl group attached to an ethanol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride typically involves the following steps:
Nitration: The starting material, benzyl alcohol, undergoes nitration to introduce the nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is alkylated with methyl iodide to introduce the methyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amino alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanol;hydrochloride
- 2-[Benzyl(methyl)amino]-1-(4-nitrophenyl)ethanol;hydrochloride
- 2-[Benzyl(methyl)amino]-1-(2-nitrophenyl)ethanol;hydrochloride
Uniqueness
2-[Benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can result in different pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(10-14)18(20)21;/h2-10,16,19H,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLAEEZNFWISPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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